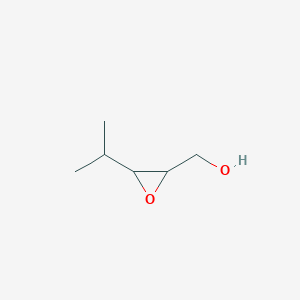
(3-Propan-2-yloxiran-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Propan-2-yloxiran-2-yl)methanol is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an isopropyl group attached to the oxirane ring and a hydroxymethyl group at the second carbon of the oxirane ring. It is a versatile intermediate used in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propan-2-yloxiran-2-yl)methanol can be achieved through several methods. One common approach involves the epoxidation of allylic alcohols using peracids or other oxidizing agents. For instance, the reaction of isopropyl alcohol with an epoxidizing agent such as m-chloroperbenzoic acid (m-CPBA) can yield this compound under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Propan-2-yloxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of isopropyl glycidyl ether.
Reduction: Formation of 1,2-propanediol.
Substitution: Formation of various functionalized alcohols and ethers.
Wissenschaftliche Forschungsanwendungen
(3-Propan-2-yloxiran-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and active ingredients.
Industry: It is utilized in the production of resins, coatings, and adhesives due to its reactivity and functional groups.
Wirkmechanismus
The mechanism of action of (3-Propan-2-yloxiran-2-yl)methanol involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various functionalized products. The molecular targets and pathways involved depend on the specific reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isopropyl-3-methyloxirane: Similar in structure but with a methyl group instead of a hydroxymethyl group.
3-Isopropyloxirane-2,2-dicarbonitrile: Contains two cyano groups instead of a hydroxymethyl group.
Uniqueness
(3-Propan-2-yloxiran-2-yl)methanol is unique due to the presence of both an isopropyl group and a hydroxymethyl group, which confer distinct reactivity and functional properties. This combination makes it a valuable intermediate in various chemical syntheses and industrial applications.
Eigenschaften
CAS-Nummer |
125473-29-2 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(3-propan-2-yloxiran-2-yl)methanol |
InChI |
InChI=1S/C6H12O2/c1-4(2)6-5(3-7)8-6/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
MRGITZIKRXYSEO-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(O1)CO |
Kanonische SMILES |
CC(C)C1C(O1)CO |
Synonyme |
D-erythro-Pentitol, 3,4-anhydro-1,2-dideoxy-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















